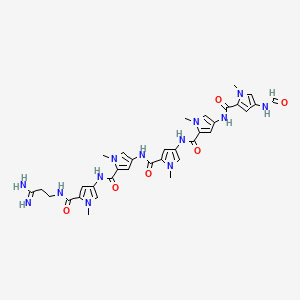
Distamycin A/5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distamycin A is a natural antibiotic known for its ability to bind to the minor groove of DNA. It is composed of three aromatic N-methylpyrrole rings and is capable of recognizing and binding to A-T rich sequences in DNA
Preparation Methods
Distamycin A is biosynthesized by the bacterium Streptomyces distallicus . The synthetic preparation of distamycin A involves the assembly of its oligopeptide structure, which includes the coupling of N-methylpyrrole carboxamides. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Distamycin A undergoes various chemical reactions, including:
Oxidation: Distamycin A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within distamycin A, potentially altering its binding affinity to DNA.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are often derivatives of distamycin A with modified chemical structures and properties .
Scientific Research Applications
Distamycin A has a wide range of scientific research applications:
Mechanism of Action
Distamycin A exerts its effects by binding to the minor groove of DNA, specifically at A-T rich sequences. This binding is facilitated by hydrogen bonds, van der Waals contacts, and electrostatic interactions . The compound inhibits transcription by preventing the binding of transcription factors and other proteins to DNA . Additionally, distamycin A increases the activity of topoisomerase II, an enzyme involved in DNA replication and repair .
Comparison with Similar Compounds
Distamycin A is part of a class of compounds known as minor groove binders. Similar compounds include:
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA and is used in cell biology research.
Distamycin A is unique due to its specific binding affinity for A-T rich sequences and its ability to form stable complexes with DNA . Its structure allows for the design of various analogues with potential therapeutic applications .
Properties
CAS No. |
35967-49-8 |
|---|---|
Molecular Formula |
C34H39N13O6 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
N-[5-[[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C34H39N13O6/c1-43-13-19(38-18-48)8-25(43)31(50)40-21-10-27(45(3)15-21)33(52)42-23-12-28(47(5)17-23)34(53)41-22-11-26(46(4)16-22)32(51)39-20-9-24(44(2)14-20)30(49)37-7-6-29(35)36/h8-18H,6-7H2,1-5H3,(H3,35,36)(H,37,49)(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,52) |
InChI Key |
MOVYQMBBJIUACM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NC5=CN(C(=C5)C(=O)NCCC(=N)N)C)C)C)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















